molecular formula C22H21ClN6O3 B11969933 7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11969933
M. Wt: 452.9 g/mol
InChI Key: RHGOFJBYFARAPQ-DHRITJCHSA-N
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Description

The compound 7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-dione derivative characterized by:

  • A 2-chlorobenzyl substituent at position 7.
  • An E-configured hydrazino group at position 8, linked to a 2-hydroxyphenyl ethylidene moiety.
  • 1,3-dimethyl groups on the purine core.

The structural features of this compound—such as the chloroaromatic group and hydroxyphenyl hydrazine—suggest enhanced lipophilicity and hydrogen-bonding capacity, which may influence pharmacokinetics and target binding .

Properties

Molecular Formula

C22H21ClN6O3

Molecular Weight

452.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H21ClN6O3/c1-13(15-9-5-7-11-17(15)30)25-26-21-24-19-18(20(31)28(3)22(32)27(19)2)29(21)12-14-8-4-6-10-16(14)23/h4-11,30H,12H2,1-3H3,(H,24,26)/b25-13+

InChI Key

RHGOFJBYFARAPQ-DHRITJCHSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C4=CC=CC=C4O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & Evidence ID Molecular Formula Molecular Weight Key Substituents Notable Properties/Inferences
Target Compound C₂₃H₂₂ClN₅O₃* 475.91 g/mol 7: 2-chlorobenzyl; 8: E-hydrazino-2-hydroxyphenyl ethylidene; 1,3-dimethyl Enhanced H-bonding (2-hydroxyphenyl), moderate lipophilicity (Cl, aromatic)
8-[(2E)-2-(2-Chlorobenzylidene)hydrazino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione C₂₅H₂₁ClN₆O₂ 472.93 g/mol 7: 1-naphthylmethyl; 8: E-hydrazino-2-chlorobenzylidene; 1,3-dimethyl Higher lipophilicity (naphthyl), potential steric hindrance
8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione C₁₉H₂₁N₅O₄ 391.40 g/mol 7: 2-methoxyethyl; 8: E-hydrazino-2-hydroxyphenyl ethylidene; 3-methyl Reduced steric bulk (methoxyethyl), increased polarity (methoxy)
8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione C₂₃H₃₁N₅O₃ 433.53 g/mol 7: octyl; 8: Z-hydrazino-2-hydroxyphenyl ethylidene; 3-methyl High lipophilicity (octyl), Z-configuration may alter binding geometry
7-(2-Chlorobenzyl)-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione C₂₁H₂₆ClN₇O₃ 483.93 g/mol 7: 2-chlorobenzyl; 8: piperazinyl-2-hydroxyethyl; 1,3-dimethyl Basic piperazinyl group may enhance solubility and intermolecular interactions
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione C₂₀H₂₃N₅O₃ 393.43 g/mol 7: ethyl; 8: E-hydrazino-4-ethoxybenzylidene; 1,3-dimethyl Ethoxy group increases electron density, potentially altering redox stability
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione C₁₆H₁₈ClN₅O₃ 363.80 g/mol 7: 2-chlorobenzyl; 8: 3-hydroxypropylamino; 3-methyl Amino substituent at position 8 may reduce steric demand compared to hydrazino
7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione C₁₈H₂₂ClN₇O₂ 427.87 g/mol 7: 2-chlorobenzyl; 8: dimethylaminoethylamino; 3-methyl Tertiary amine group enhances basicity and solubility

*Molecular formula and weight of the target compound inferred from structural analogs due to lack of direct data.

Key Observations:

Polar substituents (e.g., 2-hydroxyethyl , methoxyethyl ) enhance solubility and H-bonding capacity.

Stereochemical and Electronic Influences: The E-configuration in the target compound’s hydrazino group may optimize spatial alignment for target binding compared to Z-isomers . Electron-withdrawing groups (e.g., Cl in 2-chlorobenzyl) and electron-donating groups (e.g., ethoxy ) modulate electronic properties, affecting reactivity and stability .

Biological Activity Hypotheses: The 2-hydroxyphenyl group in the target compound could facilitate interactions with enzymatic active sites via H-bonding .

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